4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6,12H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADBZOKJZAQHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Academic Significance of 4 1 Hydroxy 2 Methylpropan 2 Yl Benzoic Acid As a Benzoic Acid Derivative
As a derivative of benzoic acid, 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid belongs to the family of aromatic carboxylic acids. Benzoic acid and its derivatives are of significant academic and industrial interest due to their versatile chemical reactivity and wide range of applications. chemicalbook.compreprints.org The carboxylic acid group can undergo various transformations, including esterification, amidation, and reduction, making it a valuable synthon for the preparation of more complex molecules. nih.gov The presence of the aromatic ring allows for electrophilic substitution reactions, enabling further functionalization.
The defining feature of this compound is the tertiary alkyl alcohol substituent. This moiety introduces a hydroxyl group, which can participate in hydrogen bonding and serve as a site for further chemical modification. The tertiary nature of the alcohol suggests that it would be resistant to oxidation under mild conditions. This combination of a carboxylic acid and a tertiary alcohol on a benzene (B151609) ring presents a unique chemical entity with potential for applications in polymer chemistry, materials science, and as a building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 75492-21-6 |
Note: Data sourced from chemical supplier databases.
Historical Context and Evolution of Research on Benzoic Acid Derivatives Featuring Alkyl Alcohol Moieties
The study of benzoic acid itself dates back to the 16th century. preprints.org Over the centuries, research has expanded to a vast array of its derivatives. The investigation of benzoic acids bearing alkyl alcohol substituents is a more modern development, driven by the pursuit of new functionalities and applications.
Historically, research on hydroxybenzoic acids has been prominent, with compounds like salicylic (B10762653) acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid (4-hydroxybenzoic acid) being extensively studied for their biological activities and as precursors to pharmaceuticals and polymers. globalresearchonline.net The introduction of alkyl chains between the benzene (B151609) ring and the alcohol group, as seen in the subject compound, represents a further evolution in the design of benzoic acid derivatives.
Overview of Major Academic Research Trajectories for 4 1 Hydroxy 2 Methylpropan 2 Yl Benzoic Acid
Established Synthetic Routes to this compound
Established methods for the synthesis of this compound primarily rely on classical organic reactions, including electrophilic aromatic substitution and transformations of functional groups on the benzene (B151609) ring.
Multi-step Syntheses Involving Benzoic Acid Precursors
One of the most direct conceptual routes to this compound begins with a suitably substituted benzoic acid derivative. A plausible multi-step synthesis could commence with a Friedel-Crafts acylation reaction. For instance, reacting a benzoic acid ester, such as methyl benzoate, with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce the isobutyryl group onto the aromatic ring, primarily at the para position. The resulting ketoester can then be subjected to a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) to form the tertiary alcohol. A final hydrolysis step would then convert the ester to the desired carboxylic acid.
Alternatively, starting with 4-bromobenzoic acid, a Grignard reagent can be prepared, which is then reacted with acetone. This would be followed by oxidation of the resulting secondary alcohol to a ketone and a subsequent Grignard reaction with a methylmagnesium halide to yield the tertiary alcohol. However, protecting the carboxylic acid group during these steps would be crucial to prevent unwanted side reactions.
A similar approach could start from 4-acetylbenzoic acid. This intermediate can be synthesized by the oxidation of p-methylacetophenone. The acetyl group can then be converted to the desired tertiary alcohol via a Grignard reaction with methylmagnesium bromide.
| Starting Material | Key Reactions | Intermediate(s) |
| Methyl Benzoate | Friedel-Crafts Acylation, Grignard Reaction, Hydrolysis | Methyl 4-isobutyrylbenzoate, Methyl 4-(1-hydroxy-2-methylpropan-2-yl)benzoate |
| 4-Bromobenzoic Acid | Grignard Formation, Reaction with Acetone, Oxidation, Grignard Reaction | 4-(1-Hydroxy-1-methylethyl)benzoic acid, 4-Acetylbenzoic acid |
| 4-Acetylbenzoic Acid | Grignard Reaction | 4-(1-Hydroxy-1-methylethyl)benzoic acid |
Approaches Utilizing Alkylation and Oxidation Reactions
An alternative strategy involves the introduction of an alkyl group at the para position of a benzene derivative, followed by oxidation to form the carboxylic acid. For example, tert-butylbenzene (B1681246) can be acylated with a suitable reagent to introduce a carbonyl group, which can then be transformed into the tertiary alcohol. Subsequent oxidation of the tert-butyl group to a carboxylic acid would yield the target molecule. However, achieving selective oxidation of the tert-butyl group in the presence of the tertiary alcohol can be challenging.
A more viable route could involve the oxidation of a precursor like 4-isopropenylbenzoic acid. The double bond could be hydrated, potentially through an acid-catalyzed reaction, to form the tertiary alcohol. The synthesis of 4-isopropenylbenzoic acid itself could start from 4-ethylbenzoic acid through dehydrogenation.
| Precursor | Key Reactions |
| tert-Butylbenzene | Acylation, Grignard Reaction, Oxidation |
| 4-Isopropenylbenzoic acid | Hydration |
Stereoselective Synthesis Considerations for Related Chiral Analogs
While this compound itself is achiral, the synthesis of chiral analogs, where the methyl groups on the propan-2-yl moiety are replaced with different substituents, would necessitate stereoselective methods. The asymmetric synthesis of tertiary benzylic alcohols is a well-established field in organic chemistry. nih.govacs.orgnih.gov
Strategies for achieving enantioselectivity include the use of chiral catalysts or auxiliaries in the addition of organometallic reagents to prochiral ketones. For instance, the addition of an organometallic reagent to a 4-acylbenzoic acid derivative could be mediated by a chiral ligand-metal complex to induce facial selectivity and produce one enantiomer of the tertiary alcohol in excess. Chiral N-heterocyclic carbene (NHC)-nickel complexes have been shown to catalyze enantioconvergent arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org Another approach involves the use of chiral sulfoxides as auxiliaries to direct the stereochemical outcome of nucleophilic additions to ketones. nih.govnih.gov
Novel Synthetic Approaches and Green Chemistry Principles Applied to this compound Synthesis
Modern synthetic chemistry is increasingly focused on the development of environmentally benign and efficient processes. These green chemistry principles can be applied to the synthesis of this compound through the use of catalytic methods and sustainable reaction conditions.
Catalytic Transformations for Carboxylic Acid Formation
Catalytic methods for the formation of the carboxylic acid group offer a greener alternative to stoichiometric oxidation reactions that often generate significant waste. The direct oxidation of alkylarenes to carboxylic acids using environmentally friendly oxidants like molecular oxygen or hydrogen peroxide, catalyzed by transition metal complexes, is a promising approach. researchgate.net For example, a precursor such as 4-tert-butyltoluene (B18130) could potentially be selectively oxidized at the methyl group to form the carboxylic acid, although selectivity can be a challenge. Recent advancements have focused on developing robust and recyclable catalysts for such transformations. mdpi.com
Environmentally Benign Reaction Conditions and Solvents
The principles of green chemistry also advocate for the use of non-toxic, renewable solvents and energy-efficient reaction conditions. researchgate.net For the synthesis of this compound, this could involve replacing hazardous solvents like chlorinated hydrocarbons in Friedel-Crafts reactions with more benign alternatives. The use of water as a solvent for organic reactions is a significant area of green chemistry research. acs.org While not always directly applicable to all reaction types, the development of water-tolerant catalysts and reaction conditions is an active area of investigation.
Furthermore, catalytic oxidations of alkylarenes can be performed under milder conditions, reducing the energy consumption of the process. The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled further enhances the sustainability of the synthesis. mdpi.com The development of self-photocatalyzed oxidation methods for alkylarenes using water as the oxygen donor represents a significant step towards greener synthetic routes. acs.org
| Green Chemistry Principle | Application in Synthesis |
| Catalysis | Use of transition metal catalysts for selective oxidation of alkylarenes. |
| Benign Solvents | Replacement of hazardous solvents with water or other green alternatives. |
| Energy Efficiency | Development of reactions that proceed under milder temperature and pressure conditions. |
| Waste Reduction | Use of recyclable heterogeneous catalysts and atom-economical reactions. |
Efficiency and Atom Economy in Synthetic Pathways
The synthesis of substituted benzoic acids often employs methods like Grignard reactions or the oxidation of alkylbenzene precursors. A plausible and instructive route for preparing compounds analogous to this compound is the carbonation of a Grignard reagent. This method is renowned for its effectiveness in forming carbon-carbon bonds. ucalgary.cachemistry-online.com
The process would typically involve the reaction of a parasubstituted bromobenzene (B47551) with magnesium to form a phenylmagnesium bromide reagent. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid. ucalgary.cachemistry-online.comgmu.edu
Atom Economy Analysis:
Below is a theoretical atom economy calculation for a Grignard synthesis of a generic 4-alkylbenzoic acid, which serves as a model for the target compound.
| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|---|
| Grignard Formation | R-C₆H₄-Br + Mg | R-C₆H₄-MgBr | None (reagent formation) | 100% (for reagent) |
| Carbonation | R-C₆H₄-MgBr + CO₂ | R-C₆H₄-CO₂MgBr | None | 100% |
| Acidification | R-C₆H₄-CO₂MgBr + HCl | R-C₆H₄-COOH | MgBrCl | Variable (workup step) |
| Overall | R-C₆H₄-Br + Mg + CO₂ + HCl | R-C₆H₄-COOH | MgBrCl | Calculated based on total reactant mass vs. product mass |
Derivatization and Functionalization Strategies of this compound
The trifunctional nature of this compound—possessing a carboxylic acid, a tertiary alcohol, and a substituted aromatic ring—offers multiple avenues for chemical modification.
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for derivatization, commonly through esterification and amidation, to modify the compound's physical and chemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄), though this method can be slow for sterically hindered acids. acs.orgresearchgate.net More advanced techniques utilize coupling agents or proceed via activation of the carboxylic acid. For hindered substrates, reagents like trifluoroacetic anhydride (B1165640) can facilitate the reaction by forming a reactive acylium ion intermediate. acs.org
Amidation: The formation of an amide bond is a cornerstone of medicinal and materials chemistry. Direct amidation of carboxylic acids with amines requires high temperatures to drive off water, but catalytic methods offer milder conditions. mdpi.com Boric acid has been identified as an effective and environmentally benign catalyst for direct amide synthesis. orgsyn.org Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to activate the carboxylic acid for reaction with an amine at room temperature. researchgate.net
| Transformation | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Esterification | R'OH, H₂SO₄, heat | Ester (R-COOR') | Classic Fischer-Speier method. |
| Esterification | R'OH, DCC/DMAP | Ester (R-COOR') | Steglich esterification, suitable for sensitive substrates. |
| Amidation | R'NH₂, Boric Acid, heat | Amide (R-CONHR') | Green catalytic method for direct amidation. orgsyn.org |
| Amidation | R'NH₂, EDC/HOBt | Amide (R-CONHR') | Common peptide coupling conditions, high yield at room temp. |
Transformations of the Tertiary Alcohol Group
The tertiary alcohol group on the side chain provides another handle for functionalization, although its reactivity is distinct from primary or secondary alcohols. Due to the absence of a hydrogen atom on the carbinol carbon, it cannot be oxidized in the conventional sense without carbon-carbon bond cleavage.
Key transformations include:
Nucleophilic Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), generating a stable tertiary benzylic carbocation. This intermediate can then be attacked by various nucleophiles. For instance, reaction with concentrated hydrohalic acids (e.g., HBr, HCl) can convert the alcohol to the corresponding tertiary halide. organic-chemistry.org
Azidation: The alcohol can be converted to an azide (B81097) using reagents like azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid catalyst, proceeding through an Sₙ1 mechanism. researchgate.net
Dehydration: Treatment with strong acids like sulfuric or phosphoric acid at elevated temperatures can lead to elimination of water, forming an alkene (4-(2-methylprop-1-en-2-yl)benzoic acid).
| Reaction Type | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Halogenation | Conc. HBr or HCl, heat | Tertiary Halide |
| Azidation | TMSN₃, HBF₄·OEt₂ | Tertiary Azide researchgate.net |
| Dehydration | H₂SO₄, heat | Alkene |
| Alkylation | Activation (e.g., SOCl₂), then R₃Al | Quaternary Carbon Center organic-chemistry.org |
Modifications and Substitutions on the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution (EAS) to introduce new functional groups. wikipedia.org The position of substitution is dictated by the directing effects of the two existing substituents: the carboxylic acid and the tertiary alkyl group.
Directing Effects: The carboxylic acid (-COOH) is a deactivating group and a meta-director due to its electron-withdrawing nature. doubtnut.com The alkyl group (-C(CH₃)₂(CH₂OH)) is an activating group and an ortho, para-director.
Regioselectivity: Since the two groups are in a para relationship, their directing effects are synergistic. The activating alkyl group directs incoming electrophiles to its ortho positions, which are simultaneously meta to the deactivating carboxyl group. Therefore, substitution is strongly favored at the positions adjacent to the alkyl substituent.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). vedantu.com
Friedel-Crafts alkylation and acylation reactions are generally not feasible on this substrate because the deactivating carboxyl group is incompatible with the Lewis acid catalysts required for these reactions. doubtnut.commasterorganicchemistry.com
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(1-Hydroxy-2-methylpropan-2-yl)-3-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-(1-Hydroxy-2-methylpropan-2-yl)-3-sulfobenzoic acid |
Reactions Involving the Benzoic Acid Moiety
The benzoic acid portion of the molecule, which consists of a benzene ring attached to a carboxyl group, is central to its aromatic and acidic properties.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or benzenium ion. libretexts.org
In the case of this compound, the benzene ring is substituted with two groups: the carboxyl group (-COOH) and the 1-hydroxy-2-methylpropan-2-yl group (a tertiary alkyl group). The position of any subsequent substitution is determined by the directing effects of these existing substituents.
Carboxyl Group (-COOH): This group is an electron-withdrawing group and acts as a deactivating, meta-director. It withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself.
1-Hydroxy-2-methylpropan-2-yl Group: This is an alkyl group, which is an electron-donating group. It activates the ring towards electrophilic attack and is an ortho, para-director. youtube.com
Since the two groups are in a para position relative to each other, their directing effects influence the remaining open positions on the ring (positions 2, 3, 5, and 6). The activating alkyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating carboxyl group directs to the positions meta to it (also positions 3 and 5). Therefore, both groups reinforce the substitution at the 3 and 5 positions. Steric hindrance from the bulky 1-hydroxy-2-methylpropan-2-yl group might also influence the regioselectivity of the substitution.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -C(CH₃)₂(CH₂OH) (Alkyl) | Electron-donating (Inductive) | Activating | Ortho, Para |
| -COOH (Carboxyl) | Electron-withdrawing (Resonance and Inductive) | Deactivating | Meta |
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com
The carboxyl group is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.com This reaction typically proceeds through an addition-elimination mechanism, involving a tetrahedral intermediate. youtube.com The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, often by protonating it under acidic conditions. msu.edu
Key reactions of the carboxyl group in this compound include:
Esterification: In the presence of an acid catalyst, it can react with an alcohol to form an ester. This is a reversible equilibrium-controlled process.
Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride.
Conversion to Amides: While direct reaction with an amine is difficult due to acid-base neutralization, the corresponding acyl chloride can readily react with an amine to form an amide.
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a general trend. youtube.comlibretexts.org
Table 2: Relative Reactivity of Carboxylic Acid Derivatives
| Derivative | Structure (R=Acyl Group) | Reactivity |
|---|---|---|
| Acyl Chloride | R-COCl | Most Reactive |
| Acid Anhydride | R-CO-O-CO-R | ↓ |
| Ester | R-COOR' | ↓ |
| Carboxylic Acid | R-COOH | ↓ |
| Amide | R-CONH₂ | Least Reactive |
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The decarboxylation of simple benzoic acids is generally difficult and requires high temperatures. However, the reaction is facilitated by the presence of certain functional groups on the ring. For instance, enzymatic processes can catalyze the oxidative decarboxylation of 4-hydroxybenzoate (B8730719) derivatives. nih.gov While not directly applicable to the title compound which lacks the 4-hydroxy group, it illustrates that specific pathways can exist under certain conditions.
In a laboratory setting, decarboxylation can sometimes be achieved by heating the carboxylic acid with a copper catalyst in quinoline. Another method involves the conversion of the carboxylic acid to a Barton ester, followed by radical-induced decarboxylation. For some aromatic carboxylic acids, particularly those with electron-donating groups, catalyst-free decarboxylation can be achieved at high temperatures in a suitable solvent. researchgate.net
Reactions Involving the 1-Hydroxy-2-methylpropan-2-yl Group
The aliphatic side chain contains a tertiary alcohol, which has its own distinct reactivity.
The hydroxyl (-OH) group is a tertiary alcohol. Tertiary alcohols are resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. This is because they lack a hydrogen atom on the carbon atom that is bonded to the hydroxyl group.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., high heat) can oxidize tertiary alcohols, but this process usually involves the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules. The degradation of related compounds like 2-hydroxybenzoic acid has been studied using advanced oxidation processes, which involve highly reactive hydroxyl radicals. researchgate.net Such powerful methods would likely lead to the breakdown of the 1-hydroxy-2-methylpropan-2-yl group and potentially the aromatic ring as well.
Reduction of the hydroxyl group is not a typical reaction, as alcohols are already in a relatively low oxidation state.
Table 3: Reactivity of Alcohols with Common Oxidizing Agents
| Alcohol Type | Reagent | Typical Product |
|---|---|---|
| Primary | PCC | Aldehyde |
| Primary | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Secondary | PCC, KMnO₄, H₂CrO₄ | Ketone |
| Tertiary | PCC | No Reaction |
| Tertiary | KMnO₄, H₂CrO₄ (harsh) | C-C Bond Cleavage |
The tertiary alcohol of the 1-hydroxy-2-methylpropan-2-yl group can undergo an elimination reaction, specifically dehydration, to form an alkene. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat.
The mechanism for the dehydration of a tertiary alcohol usually proceeds through an E1 (Elimination, Unimolecular) pathway. The process involves three steps:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
Loss of the leaving group (water) to form a stable tertiary carbocation intermediate.
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the pi bond of the alkene.
In the case of this compound, dehydration would lead to the formation of 4-(2-methylprop-1-en-2-yl)benzoic acid.
Rearrangement Reactions Involving the Hydroxyl and Alkyl Groups
Under acidic catalysis, the hydroxyl group can be protonated to form a good leaving group, water. Departure of the water molecule would generate a tertiary benzylic carbocation. This intermediate is relatively stable due to the delocalization of the positive charge into the adjacent benzene ring. However, like many carbocations, it can undergo rearrangement to form an even more stable species if possible.
One potential rearrangement pathway is a Pinacol-type rearrangement . In a broader sense, this type of rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocationic center. In the case of the carbocation derived from this compound, a methyl group shift (a 1,2-methyl shift) could occur. This would lead to the formation of a more stabilized carbocation, which could then react further, for instance, by capturing a nucleophile or undergoing elimination.
Another possibility involves a Friedel-Crafts-type intramolecular alkylation . The generated benzylic carbocation could potentially act as an electrophile and attack the electron-rich aromatic ring at an ortho position, leading to the formation of a cyclic product. The feasibility of this pathway would depend on the reaction conditions and the steric hindrance around the reactive sites.
It is important to note that the course of these rearrangement reactions is highly dependent on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature. Without specific experimental data, the discussion of these rearrangements remains predictive, based on the fundamental principles of physical organic chemistry.
Intermolecular Reactions and Self-Assembly Processes
The molecular structure of this compound, possessing both a carboxylic acid group and a hydroxyl group, makes it an excellent candidate for forming extensive intermolecular interactions, particularly hydrogen bonds. These interactions are pivotal in determining its solid-state structure and its ability to form supramolecular assemblies.
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. This is a very common and robust supramolecular synthon. For this compound, it is highly probable that the carboxylic acid moieties will form such dimeric structures.
Beyond the carboxylic acid dimerization, the tertiary hydroxyl group provides an additional site for hydrogen bonding. This hydroxyl group can act as both a hydrogen bond donor and acceptor. Consequently, it can participate in the formation of more extended hydrogen-bonding networks. For instance, the hydroxyl group of one molecule could form a hydrogen bond with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, or with the hydroxyl group of another molecule. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks in the crystal lattice.
Formation of Supramolecular Assemblies
The ability of this compound to form predictable and strong hydrogen bonds makes it a valuable building block for the construction of more complex supramolecular assemblies. By co-crystallizing this compound with other molecules that possess complementary hydrogen bonding sites (co-formers), it is possible to create multi-component crystals, often referred to as co-crystals.
For example, co-crystallization with molecules containing basic nitrogen atoms, such as pyridines or amines, could lead to the formation of hydrogen bonds between the carboxylic acid proton and the nitrogen lone pair. Similarly, co-formers with hydrogen bond acceptor groups could interact with the hydroxyl group of this compound. The geometry and functionality of both the target molecule and the co-former will determine the dimensionality and topology of the resulting supramolecular assembly.
The formation of these assemblies is not limited to simple co-crystals. The principles of supramolecular chemistry could be applied to construct more intricate architectures like metal-organic frameworks (MOFs) if the carboxylic acid group is deprotonated to act as a ligand for metal ions. The hydroxyl group could then serve to functionalize the pores of the resulting framework.
Crystal Engineering Applications and Design Principles
The predictable hydrogen bonding behavior of this compound aligns well with the principles of crystal engineering. rsc.org Crystal engineering is the design and synthesis of functional solid-state structures with desired physical and chemical properties. rsc.org By understanding and controlling the intermolecular interactions, it is possible to tailor the properties of the resulting crystalline material.
Potential applications in crystal engineering for this molecule and its derivatives could include the development of new pharmaceutical co-crystals with improved solubility or stability, the design of materials with specific optical or electronic properties, and the creation of porous materials for separation or catalysis. The design principles would involve the selection of appropriate co-formers with complementary functional groups and geometries to promote the formation of the desired supramolecular architecture.
Interactive Data Table: Plausible Intermolecular Interactions
| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |
| Carboxylic Acid - Carboxylic Acid | Hydrogen Bond | Dimer |
| Hydroxyl - Carboxylic Acid (Carbonyl) | Hydrogen Bond | Chain/Sheet |
| Hydroxyl - Hydroxyl | Hydrogen Bond | Chain/Sheet |
| Carboxylic Acid - Pyridine | Hydrogen Bond | Salt/Co-crystal |
| Aromatic Ring - Aromatic Ring | π-π Stacking | Stacked Assembly |
Advanced Structural Characterization and Spectroscopic Analysis of 4 1 Hydroxy 2 Methylpropan 2 Yl Benzoic Acid
Conformational Analysis and Molecular Dynamics Studies: An Unexplored Area
Detailed investigations into the conformational landscape of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid are not readily found in published research. Consequently, specific data on the following aspects are currently unavailable:
Rotational Barriers and Preferred Conformations
Quantitative information regarding the energy barriers associated with the rotation around the single bonds within the this compound molecule is not documented. Such studies would be crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. Computational chemistry methods, such as density functional theory (DFT) calculations, would be instrumental in determining the potential energy surface and identifying the lowest energy (preferred) conformations.
Intramolecular Hydrogen Bonding Effects on Conformation
While the structure of this compound possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, which are capable of forming hydrogen bonds, there is no specific research detailing the presence or influence of intramolecular hydrogen bonding on its conformation. The spatial separation of these groups, dictated by the benzene (B151609) ring and the propan-2-yl linker, makes intramolecular hydrogen bonding less likely compared to intermolecular interactions. However, without dedicated spectroscopic or computational studies, the extent to which intramolecular forces dictate the molecule's three-dimensional shape remains speculative.
Solid-State Structural Elucidation: A Need for Empirical Data
The experimental determination of the crystal structure of this compound and its subsequent analysis are not reported in the accessible scientific literature. This lack of empirical data prevents a thorough understanding of its solid-state behavior.
Analysis of Intermolecular Contacts via Hirschfeld Surface Analysis
Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. As no crystal structure data for this compound is available, a Hirschfeld surface analysis has not been performed. This type of analysis would provide valuable insights into the nature and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.
Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties. There are no reports of polymorphic screens or the identification of different crystalline forms of this compound. Understanding its crystal packing phenomena, which describes how molecules are arranged in a crystal, is essential for predicting and controlling its bulk properties.
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive structural confirmation of this compound relies on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of the molecule.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in assigning the proton (¹H) and carbon (¹³C) signals and confirming the structural framework of this compound.
While specific experimental data for this compound is not widely available in public literature, a theoretical analysis based on established chemical shift principles allows for the prediction of its NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons would present as a singlet, and the two methyl groups would also yield a singlet due to their chemical equivalence.
¹³C NMR: The carbon NMR spectrum would corroborate the proton data, with unique signals for the carboxylic acid carbon, the quaternary carbon attached to the hydroxyl and methyl groups, the methylene carbon, the methyl carbons, and the aromatic carbons.
COSY: A COSY experiment would reveal correlations between neighboring protons. For this molecule, correlations would primarily be expected between the aromatic protons.
HSQC: The HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on structure-activity relationships and data from similar compounds.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~172 |
| 2, 6 | ~7.9 | ~130 |
| 3, 5 | ~7.5 | ~128 |
| 4 | - | ~148 |
| 7 | - | ~79 |
| 8 | ~3.6 | ~70 |
| 9, 10 | ~1.5 | ~29 |
| Carboxyl H | ~12.5 | - |
| Hydroxyl H | Variable | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. By analyzing the absorption or scattering of light at specific frequencies, the characteristic vibrations of different chemical bonds can be identified.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carboxylic acid. The O-H stretching of the tertiary alcohol would likely appear as a distinct band around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be readily observable.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| O-H (Alcohol) | Stretching | ~3400 |
| C-O | Stretching | 1300-1000 |
High-Resolution Mass Spectrometry for Molecular Structure Verification
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides an exact mass measurement, which can be used to calculate a unique molecular formula.
For this compound (C₁₁H₁₄O₃), the calculated exact mass is 194.0943 g/mol . An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O) from the alcohol group, the loss of a methyl group (CH₃), or the cleavage of the bond between the aliphatic side chain and the aromatic ring. Analysis of these fragment ions can further support the proposed structure.
| Ion | Formula | Calculated m/z |
| [M]+ | C₁₁H₁₄O₃ | 194.0943 |
| [M-H₂O]+ | C₁₁H₁₂O₂ | 176.0837 |
| [M-CH₃]+ | C₁₀H₁₁O₃ | 179.0708 |
| [M-C₄H₉O]+ | C₇H₅O₂ | 121.0289 |
Theoretical and Computational Studies of 4 1 Hydroxy 2 Methylpropan 2 Yl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. vjst.vn It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. rsc.org DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (corresponding to infrared and Raman spectra), and calculate various electronic properties. vjst.vnresearchgate.net
For instance, studies on benzoic acid and its derivatives have employed DFT to investigate their molecular structures, including bond lengths and angles, both as monomers and as hydrogen-bonded dimers. researchgate.netvjst.vn These calculations provide a detailed picture of the molecule's three-dimensional shape and how it might interact with other molecules. Electronic properties such as dipole moments, atomic charges, and aromaticity indices can also be computed, offering insights into the molecule's polarity and electron distribution. researchgate.netpsu.edu
Table 1: Illustrative Thermodynamic Properties of a Benzoic Acid Derivative Calculated via DFT This table presents sample thermodynamic data for an amino acid with a polar side chain, calculated using DFT at 298.15 K, to illustrate the type of information obtainable for 4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid.
| Thermodynamic Property | Value |
| Enthalpy (H) | Varies with temperature |
| Constant Volume Heat Capacity (Cv) | Increases with temperature |
| Entropy (S) | Increases with temperature |
| Gibbs Free Energy (G) | Increases with temperature |
| Source: Adapted from DFT and Thermodynamics Calculations of Amino Acids. mdpi.com |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. vjst.vn A small gap indicates that the molecule is more reactive. vjst.vn Computational studies on benzoic acid, for example, have calculated the HOMO-LUMO energies and the corresponding gap to analyze its stability and reactivity. vjst.vn This analysis helps to understand how the molecule will behave in chemical reactions. pku.edu.cn
Table 2: Illustrative Frontier Molecular Orbital Energies for Benzoic Acid This table shows sample calculated HOMO and LUMO energies for the benzoic acid monomer to demonstrate the typical output of FMO analysis.
| Molecular Orbital | Energy (eV) |
| HOMO | (Specific value would be calculated) |
| LUMO | (Specific value would be calculated) |
| Energy Gap (LUMO-HOMO) | (Calculated difference) |
| Note: Specific values are dependent on the level of theory and basis set used in the calculation. Data conceptualized from studies on benzoic acid. vjst.vnvjst.vn |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand the charge distribution within a molecule. deeporigin.comchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. ucsb.edu Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.comchemrxiv.org Green and yellow represent areas of neutral or intermediate potential. researchgate.net
ESP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and drug-receptor binding. deeporigin.comchemrxiv.org By identifying the electron-rich and electron-poor regions on the surface of a molecule like this compound, researchers can predict how it will interact with other molecules, including biological targets. researchgate.netchemrxiv.org For benzoic acid derivatives, the ESP map clearly shows the negative potential around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors. vjst.vn
Computational Reaction Mechanism Prediction and Energy Profiling
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. It allows for the mapping of reaction pathways and the calculation of associated energy changes. grnjournal.us
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. fiveable.megithub.io This state corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io The structure of the transition state is fleeting and cannot be isolated experimentally, making computational methods essential for its characterization. bath.ac.ukmit.edu
Locating the transition state is a critical step in elucidating a reaction mechanism. fiveable.me Computational algorithms can search the potential energy surface to find the geometry and energy of the transition state. github.io For example, in studies of the reactions of benzoic acid with atmospheric radicals like OH, DFT calculations have been used to identify the transition states for both addition and abstraction reactions, providing insight into the reaction mechanism at a molecular level. nih.gov
Once the reactants, products, and transition states have been identified, computational models can provide quantitative data on the thermodynamics and kinetics of the reaction. rsc.orgrsc.org Thermodynamic properties such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. mdpi.com
Kinetic insights are gained by calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state. fiveable.me According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy. fiveable.me By computing these energy barriers, researchers can predict reaction rates and understand how different factors, such as substituents on a molecule, might affect the reaction speed. nih.govacs.org For instance, computational studies on the gas-phase acidity of substituted benzoic acids have correlated calculated energy differences with experimental pKa values, demonstrating the predictive power of these models. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools used to predict the behavior of molecules, offering insights that can guide experimental work and accelerate scientific discovery. These techniques are routinely used to understand molecular interactions, conformational preferences, and the influence of the surrounding environment on a compound's properties.
Docking Studies for Molecular Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
A comprehensive search of scientific databases indicates that no specific molecular docking studies have been published for this compound. While numerous studies have investigated other benzoic acid derivatives for their potential as inhibitors of various enzymes, such as the main protease of SARS-CoV-2, the binding interactions and potential biological targets of this compound remain uninvestigated through this in silico approach. nih.gov
Future research could explore the docking of this compound against a range of biological targets to elucidate its potential pharmacological activities. Such studies would typically involve the generation of a 3D model of the compound and docking it into the active site of a target protein. The results would be analyzed to predict binding energies and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition.
Table 1: Hypothetical Docking Study Parameters for this compound
| Parameter | Description |
| Target Protein | To be determined based on therapeutic area of interest (e.g., enzymes, receptors). |
| Docking Software | e.g., AutoDock, Glide, GOLD. |
| Scoring Function | A mathematical method used to predict the binding affinity between the ligand and the target. |
| Binding Site Definition | Based on known active sites or predicted binding pockets of the target protein. |
| Predicted Interactions | e.g., Hydrogen bonds, hydrophobic interactions, electrostatic interactions. |
| Binding Energy (kcal/mol) | A quantitative measure of the predicted binding affinity. |
This table is for illustrative purposes only, as no specific data is currently available.
Simulations of Solvent Effects on Reactivity and Conformation
The solvent environment can significantly influence the reactivity and conformational landscape of a molecule. Computational simulations, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are employed to study these effects at an atomic level.
Currently, there are no published studies that specifically simulate the effects of different solvents on the reactivity and conformation of this compound. Research on other benzoic acid derivatives has shown that the nature of the solvent can affect properties like crystal growth and molecular association. However, how the hydroxy and isopropyl groups of the target compound influence its behavior in various solvents is yet to be determined.
A computational study on this compound could involve simulating its dynamics in solvents of varying polarity, such as water, ethanol, and dimethyl sulfoxide. These simulations could provide valuable data on its conformational flexibility, the stability of different conformers, and the role of solvent molecules in mediating intramolecular and intermolecular interactions. This information would be critical for understanding its solubility, reactivity, and potential for polymorphism.
Table 2: Potential Solvent Effect Simulation Parameters for this compound
| Parameter | Description |
| Simulation Method | e.g., Molecular Dynamics (MD), Monte Carlo (MC). |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. |
| Solvent Models | e.g., TIP3P for water, OPLS for organic solvents. |
| System Size | The number of atoms in the simulation box. |
| Simulation Time | The duration of the simulation, typically in nanoseconds. |
| Properties Analyzed | e.g., Radial distribution functions, hydrogen bond analysis, conformational analysis (dihedral angles). |
This table is for illustrative purposes only, as no specific data is currently available.
Applications of 4 1 Hydroxy 2 Methylpropan 2 Yl Benzoic Acid in Diverse Chemical Science and Engineering Domains
A Key Intermediate in Organic Synthesis
The dual functionality of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid makes it a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other transformations, while the tertiary alcohol can be involved in etherification or serve as a bulky, hydrogen-bonding substituent.
Precursor for Complex Pharmaceutical Scaffolds
While specific clinical data is beyond the scope of this article, the structural motif of this compound is of significant interest in medicinal chemistry. The benzophenone (B1666685) scaffold, for instance, which can be synthesized from benzoic acid derivatives, is a recurring feature in a variety of biologically active compounds. The synthesis of novel benzophenone derivatives often involves the acylation of an aromatic compound with a benzoic acid derivative, a process where this compound could serve as a unique starting material. The tertiary alcohol group could influence the pharmacokinetic properties of the resulting scaffold, potentially enhancing solubility or altering metabolic pathways.
The development of new pharmaceutical agents often relies on the creation of diverse molecular scaffolds. Benzoic acid derivatives are frequently employed as starting materials for the synthesis of compounds with a wide range of therapeutic applications, including those with retinoid-like activity and multitarget inhibitors for conditions such as Alzheimer's disease. The specific substitutions on the benzoic acid ring are crucial for biological activity, and the 1-hydroxy-2-methylpropan-2-yl group offers a distinct substitution pattern for the exploration of new chemical space.
Building Block for Specialty Chemicals and Fine Organic Compounds
In the realm of specialty chemicals, benzoic acid and its derivatives are fundamental precursors. They are utilized in the production of a wide array of compounds, including plasticizers, preservatives, and precursors for dyes and pigments. The reactivity of the carboxylic acid group allows for its conversion into esters, acid chlorides, and amides, opening up a vast number of synthetic possibilities. For example, the esterification of benzoic acid with alcohols is a common reaction to produce benzoates, which have numerous industrial applications. The presence of the tertiary alcohol in this compound introduces an additional site for chemical modification, allowing for the creation of bifunctional molecules that can be used to synthesize more complex specialty chemicals.
Potential in Materials Science
The self-assembly properties and potential for polymerization of this compound make it a candidate for the development of novel materials with tailored properties.
Incorporation into Polymeric Materials and Networks
Benzoic acid derivatives can be incorporated into polymer chains to modify their properties. For example, they can be used as end-capping agents in the production of unsaturated polyester (B1180765) resins to enhance their performance. The synthesis of polyesters from hydroxyl-containing benzoic acids is a well-established field. The bifunctionality of this compound, with its carboxylic acid and hydroxyl groups, allows it to act as a monomer in condensation polymerizations. The bulky tertiary alcohol group would likely influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.
Furthermore, benzoic acid derivatives can be segregated into the crystalline cavities of polymers like syndiotactic polystyrene, a process that can lead to the development of functional polymer films with unique properties. The specific structure of this compound could lead to interesting host-guest interactions within a polymer matrix.
Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Porous Materials
Hydrogen-bonded organic frameworks (HOFs) are a class of porous materials that are constructed through the self-assembly of organic building blocks via hydrogen bonding. The carboxylic acid group of benzoic acid is a classic functional group for forming robust hydrogen-bonded dimers, which can serve as the primary structural motif in HOFs. The additional tertiary alcohol group in this compound provides another hydrogen-bonding site, which could lead to the formation of more complex and potentially more stable three-dimensional frameworks. The design of porous materials with specific pore sizes and functionalities is a major goal in materials science, with applications in gas storage, separation, and catalysis. The specific geometry and hydrogen-bonding capabilities of this compound make it a promising candidate for the rational design of novel HOFs.
Applications in Sensing and Molecular Recognition (Non-Biological)
The principles of molecular recognition are fundamental to the development of chemical sensors. Supramolecular structures based on benzoic acid derivatives have been explored for their ability to selectively bind to other molecules. The combination of a carboxylic acid and a tertiary alcohol in this compound offers multiple points of interaction for guest molecules. This could enable the design of materials that can selectively recognize and bind to specific analytes. For instance, frameworks constructed from this molecule could exhibit selective uptake of small organic molecules, which could be detected through a variety of signaling mechanisms. The development of new materials for sensing applications is a rapidly growing field, and the unique structural features of this compound make it a molecule of interest for further investigation in this area.
Catalysis and Organocatalysis
Intensive searches of scientific literature and chemical databases did not yield specific research detailing the application of this compound in the field of catalysis and organocatalysis. The subsequent subsections reflect this lack of available data.
Use as a Ligand in Metal-Catalyzed Reactions
Currently, there is a notable absence of published research demonstrating the use of this compound as a ligand in metal-catalyzed reactions. While the molecular structure of the compound, featuring both a carboxylic acid group and a hydroxyl group, suggests potential for coordination with metal centers, no specific examples of its application in this context are available in the reviewed scientific literature. The potential chelating properties afforded by these functional groups remain a theoretical possibility that has not been explored in documented research.
Participation in Acid-Base Catalytic Systems
There is no specific information available in the scientific literature regarding the participation of this compound in acid-base catalytic systems. The presence of a carboxylic acid moiety provides acidic character, and the hydroxyl group can act as a weak acid or base. However, studies detailing its specific use as an acid or base catalyst in chemical transformations have not been found.
Analytical Method Development for Research Purposes
Detailed analytical methods specifically developed for the purity assessment, reaction monitoring, and quantification of this compound in research samples are not extensively documented in publicly accessible scientific literature. The following sections outline the general state of available information.
Chromatographic Methods for Purity and Reaction Monitoring
Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), that have been developed and validated for the express purpose of determining the purity of this compound or for monitoring its formation and consumption in chemical reactions are not described in the available research. While general chromatographic principles would apply, dedicated methods with details on stationary phases, mobile phases, and detection parameters for this specific compound are not published.
Spectroscopic Quantification in Research Samples (excluding clinical samples)
Similarly, there is a lack of specific spectroscopic methods for the quantification of this compound in research samples. Although techniques like UV-Vis spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy could theoretically be adapted for quantitative purposes, no validated methods or specific studies focusing on its quantification in non-clinical research matrices have been identified.
Molecular Interactions and Mechanistic Biological Studies of 4 1 Hydroxy 2 Methylpropan 2 Yl Benzoic Acid in Vitro and in Silico Focus
Investigation of Enzyme Inhibition Mechanisms (In Vitro Studies)
There is no specific information available in the scientific literature regarding the investigation of enzyme inhibition mechanisms for 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid. While studies exist for other benzoic acid derivatives, this information is not directly applicable to the subject compound.
No in vitro studies detailing the kinetic characterization of interactions between this compound and any specific enzymes have been found. Therefore, data tables on kinetic parameters such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound are not available.
There are no published X-ray crystallography studies or other structural biology data that elucidate the binding mode of this compound within the active site of any enzyme. As such, information on specific amino acid residues involved in binding, hydrogen bond networks, or hydrophobic interactions is unavailable.
Receptor Binding and Modulation Studies (In Vitro and In Silico)
No dedicated studies on the receptor binding and modulation properties of this compound have been identified in the available literature.
There are no published in vitro studies, such as radioligand binding assays or surface plasmon resonance (SPR) analyses, that profile the interaction of this compound with any specific biological receptors. Consequently, data on its binding affinity (e.g., Kd - dissociation constant) or selectivity for different receptor subtypes is not available.
No in silico studies or computational models predicting the binding affinities or interaction modes of this compound with any receptors or enzymes have been published. Therefore, data tables summarizing predicted binding energies or key intermolecular interactions from molecular docking or molecular dynamics simulations are not available.
Molecular Pathway Modulation in Cell-Free Systems or Model Organisms (Mechanistic Focus)
There is a lack of research in the scientific literature concerning the effects of this compound on molecular pathways in cell-free systems or model organisms. Mechanistic studies that would elucidate its influence on specific signaling cascades or metabolic pathways have not been reported.
Influence on Specific Biochemical Cascades (excluding clinical outcomes)
The primary and most well-documented biochemical effect of this compound is its potent and selective inverse agonist activity at the histamine H1 receptor. nih.govnih.gov This interaction stabilizes the inactive conformation of the receptor, thereby preventing its activation by histamine and suppressing the downstream signaling cascades that lead to allergic symptoms. nih.govsmpdb.ca
Beyond its H1-receptor antagonism, in vitro studies have revealed that this compound exerts significant anti-inflammatory effects through the modulation of various biochemical pathways. One key mechanism is the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression on conjunctival and nasal epithelial cells. bohrium.comnih.govnih.gov ICAM-1 plays a crucial role in the recruitment and migration of inflammatory cells to the site of an allergic reaction. bohrium.comnih.gov By downregulating ICAM-1, the compound impedes this inflammatory cell trafficking.
Furthermore, the compound has been shown to suppress the production of several pro-inflammatory cytokines and chemokines from mast cells in vitro. researchgate.netnih.gov Upon antigenic stimulation, mast cells release a variety of mediators that orchestrate the allergic inflammatory response. In vitro studies have demonstrated that this compound significantly inhibits the release of the following mediators from mast cells:
Tumor Necrosis Factor-alpha (TNF-α) researchgate.netnih.gov
Vascular Endothelial Growth Factor (VEGF) researchgate.netnih.gov
Keratinocyte-derived Chemokine (KC) researchgate.netnih.gov
Interleukin-6 (IL-6) nih.gov
Interleukin-8 (IL-8) nih.gov
A study demonstrated a dose-dependent decrease in the spontaneous release of IL-6 from human fibroblast cells in the presence of this compound. nih.gov Another study showed that it significantly attenuated the eosinophil-induced release of IL-8 from human nasal epithelial cells. nih.gov
Recent research has also identified a novel anti-inflammatory mechanism involving the direct inhibition of cytosolic phospholipase A2 (cPLA2). nih.gov This enzyme is critical for the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The compound was found to bind to the catalytic domain of cPLA2, inhibiting its phosphorylation and subsequent activity. nih.gov Additionally, there is in vitro evidence for the H1-receptor-independent inhibition of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. scilit.com
In silico studies have also suggested potential interactions with viral proteins. A molecular docking study identified this compound as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with its carboxylic acid group forming significant hydrogen bonds with key residues of the enzyme. nih.gov
The following table summarizes the observed in vitro effects of this compound on various biochemical mediators.
| Mediator | Cell Type | Effect |
| ICAM-1 | Conjunctival and Nasal Epithelial Cells | Inhibition of expression |
| TNF-α | Mast Cells | Inhibition of release |
| VEGF | Mast Cells | Inhibition of release |
| KC | Mast Cells | Inhibition of release |
| IL-6 | Human Fibroblasts, Nasal Epithelial Cells | Inhibition of release |
| IL-8 | Human Nasal Epithelial Cells | Inhibition of release |
| cPLA2 | Not specified | Inhibition of activity |
| COX-2 | Not specified | Inhibition of activity |
Cellular Target Identification and Validation (In Vitro)
The primary cellular target of this compound is unequivocally the histamine H1 receptor . nih.govdrugbank.com Competitive binding assays have demonstrated its high affinity and selectivity for this receptor. researchgate.net Its classification as a second-generation antihistamine stems from its inability to significantly cross the blood-brain barrier, thus having minimal interaction with H1 receptors in the central nervous system. nih.gov
In vitro studies have validated its effects on a variety of cell types involved in allergic and inflammatory responses:
Mast Cells: As detailed previously, the compound directly modulates mast cell activity by inhibiting the release of pro-inflammatory cytokines and chemokines upon antigenic stimulation. researchgate.netnih.gov
Epithelial Cells (Conjunctival and Nasal): The compound has been shown to reduce the expression of ICAM-1 on these cells, thereby interfering with inflammatory cell adhesion. nih.gov
Fibroblasts: In vitro experiments have demonstrated that it can inhibit the upregulation of ICAM-1 on human fibroblasts and decrease the spontaneous release of IL-6. nih.gov
Basophils: In vitro studies on isolated human basophils have also been conducted to assess the compound's effects. nih.gov
A significant recent finding is the identification of cytosolic phospholipase A2 (cPLA2) as a novel, direct cellular target. nih.gov This was discovered through a screening of an FDA-approved drug library and validated through drug affinity responsive target stability assays, proteomics, and cellular thermal shift assays. nih.gov The study demonstrated that the anti-TNF activity of the compound was dependent on its interaction with cPLA2. nih.gov
Interestingly, while some antihistamines have shown off-target effects on cancer cell proliferation, one study found that this compound did not exhibit a significant cytotoxic effect on various lung adenocarcinoma cell lines in vitro. spandidos-publications.com
The following table summarizes the identified cellular targets and the observed in vitro effects.
| Cellular Target | Cell Type | In Vitro Effect |
| Histamine H1 Receptor | Various | Inverse agonist activity, inhibition of histamine-induced signaling |
| Mast Cells | Murine peritoneal and spleen-derived | Inhibition of cytokine/chemokine release (TNF-α, VEGF, KC) |
| Epithelial Cells | Human conjunctival and nasal | Reduction of ICAM-1 expression |
| Fibroblasts | Human | Inhibition of ICAM-1 upregulation and IL-6 release |
| Cytosolic Phospholipase A2 (cPLA2) | Not specified | Direct binding and inhibition of activity |
Structure-Activity Relationship (SAR) Studies for Mechanistic Probes
The structure-activity relationship (SAR) for this compound has been primarily understood in the context of its evolution from its parent compound, terfenadine. The metabolic oxidation of a methyl group in terfenadine to a carboxylic acid group to form this compound was a pivotal discovery, as it retained the desired antihistaminic activity while eliminating the cardiotoxic side effects associated with the parent drug. ulethbridge.canih.gov
Elucidation of Key Structural Features for Molecular Activity
While comprehensive SAR studies focusing on a wide range of analogs of this compound are not extensively published, some key structural features essential for its activity can be inferred from its known interactions and comparison with its parent compound and other antihistamines.
Carboxylic Acid Moiety: The presence of the carboxylic acid group is a defining feature. This group is crucial for eliminating the off-target cardiac effects seen with terfenadine. nih.gov Molecular docking studies of its interaction with the H1 receptor suggest that this negatively charged group can interact with positively charged residues like lysine in the receptor's binding pocket. nih.gov
Diphenylmethylpiperidine Group: This bulky, lipophilic group is a common feature in many first and second-generation antihistamines and is essential for high-affinity binding to the H1 receptor. It is believed to engage in hydrophobic and van der Waals interactions within a pocket of the receptor. nih.gov
Hydroxyl Group on the Butyl Chain: The tertiary alcohol on the butyl chain is another important feature for its interaction with the receptor.
A study involving the synthesis of a novel fexofenadine analogue, α-[4-isopropyl phenyl]-4-(hydroxy diphenyl methyl)-1-piperidinyl)butan-1-one, where the carboxylic acid-containing side chain was replaced, still showed significant antihistaminic activity, suggesting the core diphenylmethylpiperidine butanone structure retains activity. asianpubs.org
Design Principles for Modifying Molecular Interactions
The design of this compound itself exemplifies a key principle in drug design: metabolite-based drug discovery . By identifying the active, non-toxic metabolite of a problematic drug (terfenadine), a safer and effective therapeutic agent was developed. ulethbridge.ca
Further modifications to the structure of this compound have been explored to create new derivatives. One study used it as a lead compound to synthesize derivatives with hydrazine hydrochloride, urea, p-phenylenediamine, acetamide, and semicarbazide by modifying the carboxylic acid group. rsc.orgrsc.org The general synthetic scheme involved the esterification of the carboxyl group followed by a nucleophilic substitution reaction with various amines to form amide compounds. rsc.orgrsc.org This approach highlights a design principle where the carboxylic acid group can be used as a handle for chemical modification to potentially modulate the compound's properties and interactions.
Challenges and Future Research Directions
Exploring Uncharted Reactivity and Novel Functionalization Opportunities
The interplay between the tertiary alcohol and the carboxylic acid group on the aromatic ring of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid could give rise to unique and currently uncharted reactivity. The tertiary benzylic alcohol, for instance, is a functional group with known reactivity that can be further explored in the context of the electronic effects of the para-carboxylic acid. Investigating its behavior under a variety of reaction conditions could unveil novel transformations and opportunities for functionalization. This includes exploring its potential in C-H activation, dearomatization reactions, and as a precursor for the generation of stable carbocations for subsequent reactions. A deeper understanding of its reactivity profile will be instrumental in designing new synthetic strategies and accessing novel molecular architectures.
Developing Advanced Materials Incorporating this compound
The rigid aromatic core combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups makes this compound an attractive building block for the development of advanced materials. Its structural motifs are reminiscent of those found in hindered phenols, which are known for their antioxidant properties and are used as stabilizers in polymers. Future research could focus on incorporating this compound into polymer backbones or as a pendant group to create materials with enhanced thermal stability, UV resistance, and antioxidant properties. Furthermore, its potential use in the formation of liquid crystals, metal-organic frameworks (MOFs), and supramolecular assemblies warrants investigation, which could lead to new materials with tailored optical, electronic, and porous properties.
Refining Computational Models for Enhanced Predictive Capabilities
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, the development of accurate and refined computational models is crucial. These models can be employed to predict the outcomes of various functionalization reactions, understand the conformational preferences of the molecule, and simulate its interactions with other molecules or materials. Future work should focus on employing density functional theory (DFT) and other advanced computational methods to create robust models that can accurately predict spectroscopic data, reaction mechanisms, and the potential for the formation of stable intermolecular interactions. Such predictive capabilities will accelerate the discovery of new applications for this compound and its derivatives.
Identifying New Fundamental Molecular Interaction Mechanisms
The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond donor/acceptor (carboxylic acid group) within the same molecule provides a platform for studying a variety of non-covalent interactions. Research into the self-assembly of this compound and its interactions with other molecules can reveal new fundamental principles of molecular recognition and supramolecular chemistry. Investigating the thermodynamics and kinetics of its hydrogen bonding, π-stacking, and other non-covalent interactions will provide valuable insights into how these forces can be harnessed to control the structure and function of molecular assemblies. This fundamental knowledge is essential for the rational design of new materials and functional molecular systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?
- Answer: Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or esterification followed by hydrolysis. Key steps include introducing the branched hydroxyalkyl group to the benzoic acid core. Optimization requires precise control of solvents (e.g., dichloromethane for Friedel-Crafts), catalysts (e.g., Lewis acids like AlCl₃), and temperature (60–80°C for ester hydrolysis). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer:
- IR Spectroscopy: Identifies functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=O in benzoic acid ~1680 cm⁻¹).
- NMR: ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, hydroxyalkyl group protons at δ 1.2–1.5 ppm). ¹³C NMR confirms carbon skeleton.
- UV-Vis: Detects conjugation effects in the aromatic system.
- HPLC-MS: Validates purity and molecular weight. Cross-referencing with synthetic intermediates reduces misassignment risks .
Q. How does the hydroxyalkyl substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Answer: The hydroxy group enhances hydrophilicity, improving solubility in polar solvents (e.g., methanol, DMSO) but reducing stability in acidic/basic aqueous media due to ester hydrolysis risks. The methyl groups in the propan-2-yl moiety increase steric hindrance, stabilizing the compound against nucleophilic attack. Solubility profiles should be empirically validated using saturation concentration assays .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electron localization and bonding behavior of this compound’s hydroxyalkyl-aromatic system?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, while Electron Localization Function (ELF) analysis maps covalent and non-covalent interactions. These methods help explain the steric and electronic effects of the hydroxyalkyl group on aromatic reactivity. Software like Gaussian or ORCA is recommended .
Q. How can crystallographic data resolve contradictions in proposed molecular configurations (e.g., stereochemistry of the hydroxyalkyl group)?
- Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Olex2 provides unambiguous confirmation of stereochemistry and bond angles. For example, SHELXL’s refinement algorithms can distinguish between axial and equatorial hydroxy group orientations. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?
- Answer:
- Standardized Synthesis: Strict control of reaction time, temperature, and purification steps.
- QC Protocols: Implement orthogonal analytical methods (e.g., HPLC for purity, NMR for structural consistency).
- Bioassay Design: Include internal controls (e.g., reference inhibitors) and replicate experiments to distinguish compound-specific effects from experimental noise .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of modifying the hydroxyalkyl group on biological targets (e.g., enzyme inhibition)?
- Answer: Synthesize derivatives with variations in the hydroxyalkyl chain (e.g., elongation, branching, or substitution with fluorine). Test against target enzymes (e.g., kinases or hydrolases) using kinetic assays (IC₅₀ determination). Computational docking (AutoDock Vina) identifies binding site interactions. Correlate steric/electronic parameters (Hammett σ, Taft ES) with activity trends .
Methodological Notes
- Data Contradictions: Discrepancies in biological activity may arise from impurities in synthesis. Use high-resolution mass spectrometry (HR-MS) to verify molecular integrity .
- Advanced Characterization: For polymorph studies, combine SC-XRD with differential scanning calorimetry (DSC) to identify crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
